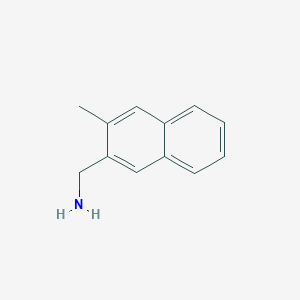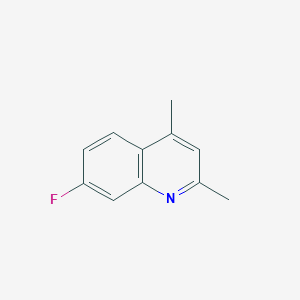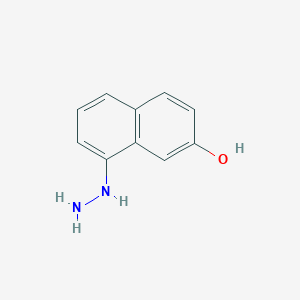
2-(Aminomethyl)-3-methylnaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(氨基甲基)-3-甲基萘是一种有机化合物,其萘骨架在第二个位置被氨基甲基取代,在第三个位置被甲基取代。
准备方法
合成路线和反应条件
2-(氨基甲基)-3-甲基萘的合成通常涉及将氨基甲基引入萘环。一种常见的方法是在催化氢化条件下使用甲醛和氨或胺源对3-甲基萘进行还原胺化。该反应通常在催化剂(例如钯碳 (Pd/C) 或氧化铂 (PtO2))的存在下,在加压氢气条件下于升高的温度下进行。
工业生产方法
2-(氨基甲基)-3-甲基萘的工业生产可能涉及类似的合成路线,但规模更大。该工艺将针对更高的产量和成本效益进行优化,通常采用连续流动反应器和自动化系统以确保质量一致和效率。
化学反应分析
反应类型
2-(氨基甲基)-3-甲基萘可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的萘醌或其他氧化衍生物。
还原: 还原反应可以进一步修饰氨基甲基或将任何氧化形式还原回原始化合物。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 通常使用氢化铝锂 (LiAlH4) 或硼氢化钠 (NaBH4) 等还原剂。
取代: 在受控条件下可以使用卤素(例如溴、氯)和硝化剂(例如硝酸)等试剂。
主要产品
从这些反应中形成的主要产物取决于使用的具体条件和试剂。例如,氧化可能产生萘醌,而取代反应可以在萘环上引入各种官能团。
科学研究应用
2-(氨基甲基)-3-甲基萘在科学研究中有多种应用:
化学: 它是合成更复杂的有机分子和材料的构建单元。
生物学: 该化合物可用于生物系统的研究,特别是在理解芳香族化合物与生物大分子相互作用方面。
工业: 用于生产染料、颜料和其他工业化学品。
作用机制
2-(氨基甲基)-3-甲基萘发挥作用的机制取决于它与分子靶标的相互作用。氨基甲基可以与生物分子形成氢键和其他相互作用,影响它们的生物功能。萘环可以参与π-π堆积相互作用,这在分子识别过程中很重要。
相似化合物的比较
类似化合物
2-(氨基甲基)萘: 缺少第三位的甲基,这可能会影响它的反应性和相互作用。
3-甲基萘: 缺少氨基甲基,使其在某些类型的化学反应中反应性较低。
2-(氨基甲基)-1-甲基萘: 结构相似,但甲基位于不同的位置,这会影响它的化学性质。
独特之处
2-(氨基甲基)-3-甲基萘由于其取代基的特定位置而具有独特性,这会极大地影响其化学行为和潜在应用。氨基甲基和甲基在萘环上的组合提供了独特的性质,这些性质可以在各种科学和工业环境中加以利用。
属性
分子式 |
C12H13N |
|---|---|
分子量 |
171.24 g/mol |
IUPAC 名称 |
(3-methylnaphthalen-2-yl)methanamine |
InChI |
InChI=1S/C12H13N/c1-9-6-10-4-2-3-5-11(10)7-12(9)8-13/h2-7H,8,13H2,1H3 |
InChI 键 |
SLVYJVOBYFLKKH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=CC=CC=C2C=C1CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Chloro-7-methylimidazo[1,2-a]pyridine](/img/structure/B11913942.png)
![[2-(Trimethylsilyl)ethoxy]acetic acid](/img/structure/B11913943.png)




![(3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B11913978.png)



![2,3,6,7,8,9-Hexahydro-1H-benzo[g]indole](/img/structure/B11913997.png)


